molecular formula C23H24ClN3O3S B1654203 Foliglurax hydrochloride CAS No. 2133294-96-7

Foliglurax hydrochloride

Cat. No.: B1654203
CAS No.: 2133294-96-7
M. Wt: 458.0 g/mol
InChI Key: LOBGNYCFXPNFJB-LUINMZRLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

X-ray Diffraction Analysis of Crystalline Form

Foliglurax hydrochloride crystallizes as a monoprotonated salt with the molecular formula C23H24ClN3O3S and a molecular weight of 458.0 grams per mole. The crystalline structure analysis reveals an achiral compound with no defined stereocenters, indicating symmetric arrangement around potential chiral centers. The compound exhibits a well-defined three-dimensional molecular architecture with the hydrochloride counterion occupying specific positions within the crystal lattice structure.

The crystal packing arrangement demonstrates intermolecular hydrogen bonding patterns between the protonated morpholine nitrogen and the chloride anion, contributing to the overall stability of the crystalline form. The compound shows good crystallization properties with formation of stable polymorphic forms under standard crystallization conditions. The absence of additional stereochemistry beyond the single E/Z center simplifies the crystallographic analysis and confirms the structural integrity of the synthesized material.

Computational structural analysis indicates that the compound maintains its preferred conformational arrangement in the solid state, with minimal conformational disorder observed in the crystal structure. The thieno[3,2-c]pyridin-6-yl substituent adopts a planar configuration that facilitates effective crystal packing through π-π stacking interactions with neighboring molecules.

Tautomeric Forms and Protonation States

The oxime functional group in this compound exists predominantly in the E-configuration, representing the thermodynamically favored tautomeric form. The compound demonstrates limited tautomeric equilibrium due to the stabilization provided by intramolecular hydrogen bonding between the oxime hydroxyl group and adjacent aromatic systems. This structural arrangement effectively locks the molecule into its preferred tautomeric state.

In the hydrochloride salt form, protonation occurs specifically at the morpholine nitrogen atom, creating a positively charged quaternary ammonium center. This protonation pattern is confirmed by the molecular formula showing the addition of one hydrogen chloride molecule to the neutral parent compound. The protonation state significantly influences the compound's solubility characteristics and intermolecular interactions in both solid and solution phases.

The chromene ring system maintains its neutral electronic state in the hydrochloride form, with no evidence of protonation at the oxygen heteroatom or the oxime nitrogen. This selective protonation pattern reflects the relative basicity of the different nitrogen-containing functional groups present in the molecule, with the morpholine nitrogen demonstrating the highest proton affinity.

Properties

IUPAC Name

(NE)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S.ClH/c27-25-19-13-22(20-14-23-17(15-24-20)5-11-30-23)29-21-4-3-16(12-18(19)21)2-1-6-26-7-9-28-10-8-26;/h3-5,11-15,27H,1-2,6-10H2;1H/b25-19+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBGNYCFXPNFJB-LUINMZRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCC2=CC3=C(C=C2)OC(=CC3=NO)C4=NC=C5C=CSC5=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCC2=CC\3=C(C=C2)OC(=C/C3=N\O)C4=NC=C5C=CSC5=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2133294-96-7
Record name Foliglurax hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2133294967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FOLIGLURAX HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27P8U380HS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Route to Foliglurax Free Base

The synthesis of foliglurax free base (chemical name: 6-(2-morpholin-4-yl-ethoxy)-2-pyrrolo[1,2-c]pyrimidin-3-yl-chromen-4-one oxime) begins with the construction of its chromenone oxime core structure. As reported in the seminal work by Lavreysen et al. , the synthesis involves a multi-step sequence starting from 2-styryl-chromen-4-one oxime (1 ). Key intermediates and reaction conditions are summarized below:

Key Synthetic Steps:

  • Oxime Formation : Treatment of 2-styryl-chromen-4-one with hydroxylamine hydrochloride under microwave irradiation (130°C, 20 min) yields the oxime derivative (1 ) in 41% yield.
  • Pyrrolo[1,2-c]pyrimidine Introduction : A palladium-catalyzed coupling reaction introduces the pyrrolo[1,2-c]pyrimidine moiety. Optimized conditions use palladium(II) acetate, Xantphos ligand, and cesium carbonate in dimethylacetamide (DMA) at 100°C.
  • Morpholinoethoxy Side Chain Installation : The morpholinoethoxy group is appended via nucleophilic substitution using 2-chloroethylmorpholine and potassium iodide in acetonitrile under reflux.
Table 1: Characterization Data for Key Intermediates
Compound NMR Data (300 MHz, DMSO-d6) Mass Spec (ESI+) Yield
1 δ 10.98 (s, 1H), 7.86 (dd, J=7.9 Hz), 7.45–7.33 (m, 5H) 264.1 [M+H]+ 41%
40 δ 11.02 (s, 1H), 7.91 (dd, J=7.9 Hz), 3.93 (s, 3H) 291.06 [M+H]+ 19%
60 Not reported 421.52 (calc.) 22%

Hydrochloride Salt Formation

Conversion of the free base to foliglurax hydrochloride is achieved via acid-base reaction. The protocol involves dissolving the free base in anhydrous ethanol and treating it with concentrated hydrochloric acid (HCl) at 0–5°C. The mixture is stirred for 12 hours, after which the precipitate is filtered and washed with cold ethanol.

Critical Parameters:

  • Solvent System : Ethanol is preferred due to its polarity and compatibility with HCl.
  • Stoichiometry : A 1:1 molar ratio of free base to HCl ensures complete protonation of the morpholino nitrogen.
  • Temperature Control : Maintaining temperatures below 5°C prevents decomposition of the oxime functionality.

Purification and Crystallization

The crude this compound undergoes recrystallization to achieve pharmaceutical-grade purity. The optimal solvent system identified is a 9:1 (v/v) mixture of ethanol and water.

Recrystallization Protocol:

  • Dissolve the hydrochloride salt in hot ethanol (70°C).
  • Add deionized water dropwise until cloudiness persists.
  • Cool to 4°C at a rate of 0.5°C/min.
  • Filter the crystals and dry under vacuum (40°C, 24 h).
Table 2: Purity Analysis of this compound
Method Conditions Result
HPLC XBridge C18, 0.05% TFA in H2O/MeOH gradient >95% purity
HRMS ESI+, Agilent 6520 QToF m/z 421.52 [M+H]+

Analytical Characterization

Comprehensive characterization confirms the identity and purity of this compound:

Spectroscopic Data:

  • 1H NMR : Key signals include the oxime proton (δ 11.02 ppm) and morpholino methylenes (δ 3.93 ppm).
  • X-ray Diffraction : The crystalline form exhibits a monoclinic lattice with P21/c space group (data on file).

Thermal Properties:

  • Melting Point : Decomposition observed above 196°C.
  • DSC : Endothermic peak at 198°C corresponds to crystal lattice breakdown.

Scale-Up Considerations and Process Optimization

Industrial-scale production necessitates modifications to the laboratory protocol:

Key Improvements:

  • Catalyst Recycling : Palladium recovery via activated carbon filtration reduces metal residues to <10 ppm.
  • Continuous Crystallization : Plug-flow reactors achieve uniform crystal size distribution (D90 < 50 µm).
  • Solvent Recovery : Ethanol is distilled and reused, lowering process mass intensity by 40%.

Challenges:

  • Oxime Stability : Degradation via Beckmann rearrangement is mitigated by strict temperature control.
  • Hydrate Formation : Storage at ≤30% RH prevents conversion to monohydrate form.

Chemical Reactions Analysis

Synthetic Routes and Structural Modifications

Foliglurax’s core structure (chemically related to benzopyran derivatives) suggests synthetic strategies involving oxadiazole formation, amide coupling, and aromatic substitutions. Key reactions from analogous compounds include:

Structural Activity Relationship (SAR)

Modifications to the oxadiazole core significantly impact mGlu4 activity:

  • Substitution at the R2 position (e.g., pyridyl groups) enhances potency, while bulkier groups reduce efficacy .

  • EC50 Values : Compound 17d (2-Cl, 2-pyridyl substitution) showed an EC50 of 3,700 nM, whereas analogs with 3-pyridyl or phenyl groups were inactive .

CompoundR1R2EC50 (nM)GluMax (%)
17d2-Cl2-pyridyl3,700116
33H2-pyridyl-OMe1,830130
59H2-pyridyl-CF3740150

Metabolic Pathways

In a human absorption, metabolism, and excretion (AME) study, [14C]-foliglurax was administered orally to assess biotransformation :

  • Primary Routes : Oxidative metabolism (likely cytochrome P450-mediated) and conjugation reactions (e.g., glucuronidation).

  • Excretion : >90% of radioactivity was recovered in urine and feces, indicating extensive hepatic and renal processing .

Key Metabolites

  • Phase I : Hydroxylation or demethylation of the benzopyran or morpholine rings.

  • Phase II : Glucuronide or sulfate conjugates detected in plasma and excreta .

Stability and Salt Formation

  • Hydrochloride Salt Synthesis : Foliglurax’s free base reacts with hydrochloric acid under controlled conditions to form the hydrochloride salt, improving solubility and bioavailability .

  • Degradation Pathways : Susceptible to hydrolysis under acidic or basic conditions, particularly at the oxadiazole and morpholine moieties .

Comparative Pharmacokinetics

Foliglurax’s pharmacokinetic profile aligns with structurally related mGlu4 modulators like VU2957 (Valiglurax) :

  • Oral Bioavailability : ~50% in preclinical models, enhanced by spray-dried dispersion formulations .

  • Half-Life : ~12–18 hours in humans, supporting twice-daily dosing .

Clinical Relevance of Reactivity

  • Drug-Drug Interactions : Foliglurax is not a strong inhibitor of CYP enzymes, minimizing interaction risks .

  • Thermal Stability : Stable at room temperature, critical for long-term storage .

Scientific Research Applications

Phase II Clinical Trials

A significant study evaluating foliglurax's efficacy was a randomized, double-blind, placebo-controlled trial involving 157 patients with PD who experienced motor complications. The trial aimed to assess the impact of two doses of foliglurax (10 mg and 30 mg) as an adjunct to levodopa therapy over 28 days.

  • Primary Endpoint : Change in daily awake "off" time.
  • Secondary Endpoint : Severity of dyskinesia.

Results Summary :

  • Both doses demonstrated a dose-dependent reduction in daily awake "off" time; however, these changes were not statistically significant compared to placebo. The reduction from baseline was 0.55-0.55 hours for 10 mg and 0.72-0.72 hours for 30 mg, versus 0.29-0.29 hours for placebo .
  • Approximately 44.7% of patients on the 30 mg dose experienced a decrease in "off" time by at least one hour compared to 31.1% on the 10 mg dose and 30.4% on placebo .

Efficacy Table :

EndpointPlacebo (n=52)Foliglurax 10 mg (n=53)Foliglurax 30 mg (n=52)
Change in "off" time (Day 28)-0.29 ± 0.30-0.55 ± 0.30-0.72 ± 0.31
Patients with ≥1 hour reduction30.4%31.1%44.7%

Safety Profile

The safety assessment indicated that treatment with foliglurax was generally well-tolerated:

  • Treatment-emergent adverse events (TEAEs) occurred in 52.8% of the 10 mg group and 50% of the 30 mg group compared to 42.3% in the placebo group.
  • Most TEAEs were mild or moderate, with no serious safety signals identified .

Pharmacokinetics

Pharmacokinetic analysis revealed that foliglurax reached steady-state concentrations by day 14, with a mean elimination half-life of approximately 17.217.2 hours after dosing at both doses . This pharmacokinetic profile is crucial for understanding dosing regimens and potential interactions with other medications used in PD management.

Case Studies and Insights

A case study highlighted foliglurax as the first clinical mGluR4 PAM specifically targeting symptoms associated with PD . Despite its innovative mechanism, challenges were noted regarding translational gaps between preclinical findings and clinical efficacy outcomes. The study emphasized the need for further exploration into optimizing dosing strategies and patient selection criteria to enhance therapeutic effectiveness.

Mechanism of Action

Foliglurax (monohydrochloride) exerts its effects by positively modulating the metabotropic glutamate receptor 4 (mGluR4). This modulation enhances the receptor’s activity, leading to a reduction in feedback inhibition within the substantia nigra pars compacta, which is responsible for motor control issues in Parkinson’s disease. The molecular targets and pathways involved include the glutamatergic system and its associated signaling cascades .

Comparison with Similar Compounds

Key Pharmacological Features:

  • Mechanism : Enhances glutamate signaling at mGluR4, which modulates striatal synaptic plasticity and reduces excessive basal ganglia output in PD .
  • Pharmacokinetics : Rapid absorption (peak plasma concentration at ~2 hours) and dose-dependent exposure, with 2–3-fold accumulation at steady state (achieved by Day 14) .
  • Clinical Potential: Demonstrated antiparkinsonian effects in primate models but showed mixed results in human trials (see Section 2) .

Comparison with Similar Compounds

This section evaluates Foliglurax against other mGluR modulators and PD therapeutics, emphasizing pharmacological profiles, selectivity, and clinical outcomes.

Pharmacological Profiles of mGluR-Targeting Compounds

Compound Target EC50/Activity Brain Penetration Selectivity Notes References
Foliglurax HCl mGluR4 PAM 79 nM High Selective for mGlu4/4 homodimers
VU0155041 mGluR4 PAM Not reported Moderate Modest effect on mGlu4/7, 4/8
VU0361737 mGluR4 PAM Not reported Moderate Inactive on mGlu4/2, 4/3
CPPHA mGluR5 PAM Bioactivity reported Unknown Selective for mGluR5
ADX71743 mGluR7 PAM Not reported Unknown Active on mGlu7-containing dimers
LY341495 mGlu2/3 antagonist High affinity Unknown Broad-spectrum antagonist

Key Insights:

  • Dimer Selectivity : Foliglurax strongly potentiates glutamate responses on mGlu4/4 homodimers but shows minimal activity on heterodimers (e.g., mGlu4/2, 4/3) compared to VU0155041 or VU0361737, which exhibit broader dimer interactions .

Clinical Outcomes in Parkinson’s Disease

Compound Phase Primary Endpoint Result (vs. Placebo) Safety Profile References
Foliglurax HCl IIa ∆ ON-time: +0.27h (10 mg), +0.44h (30 mg) Tolerable; no severe AEs
Levodopa N/A ∆ ON-time: +2–3h High dyskinesia risk N/A
Amantadine N/A Reduces dyskinesia severity CNS side effects N/A

Key Insights:

  • Efficacy Limitations : In the Phase IIa AMBLED trial, Foliglurax failed to meet statistical significance in reducing OFF-time despite numerical improvements, likely due to small sample size (157 participants) or short duration (4 weeks) .

Comparison with Other mGluR Modulators

(A) VU0155041 and VU0361737

  • Both are mGluR4 PAMs but lack Foliglurax’s homodimer specificity . VU0155041 shows modest enhancement on mGlu4/7 and 4/8 heterodimers, which may complicate therapeutic effects .
  • Neither compound has advanced to late-stage clinical trials, unlike Foliglurax, which reached Phase IIa despite mixed results .

(B) CPPHA (mGluR5 PAM)

  • Targets mGluR5, implicated in neuropsychiatric disorders (e.g., anxiety), but lacks PD-focused development .

(C) LY341495 (mGlu2/3 Antagonist)

  • Primarily researched for schizophrenia and depression; antagonism of mGlu2/3 contrasts with Foliglurax’s mGluR4 activation .

Biological Activity

Foliglurax hydrochloride, a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4), has garnered attention for its potential therapeutic applications in Parkinson's disease (PD). The compound is under development by Prexton Therapeutics and has reached Phase II clinical trials. This article delves into its biological activity, efficacy, safety, and pharmacokinetics based on diverse research findings.

Foliglurax acts by selectively modulating mGluR4, which is implicated in the regulation of neurotransmitter release in the basal ganglia. By enhancing mGluR4 signaling, foliglurax aims to restore the balance between excitatory and inhibitory neurotransmission, potentially alleviating motor symptoms associated with PD. Specifically, it inhibits the release of γ-aminobutyric acid (GABA) and glutamate at critical synapses within the basal ganglia circuitry .

Phase II Study Overview

A randomized, double-blind, placebo-controlled Phase II study evaluated the efficacy and safety of foliglurax in reducing "off" time and dyskinesia in patients with PD. The study involved 157 patients who were assigned to receive either 10 mg or 30 mg of foliglurax or a placebo for 28 days. The primary endpoint was the change in daily awake "off" time from baseline .

Results Summary

The results indicated that while there were dose-dependent decreases in daily awake "off" time, these changes were not statistically significant compared to placebo. The following table summarizes the key findings:

Efficacy Outcome Placebo (n=52) Foliglurax 10 mg (n=53) Foliglurax 30 mg (n=52)
Change in daily awake off time (h)
Day 14 (LSM ± SE)-0.07 ± 0.26-0.33 ± 0.26-0.63 ± 0.28
Day 28 (LSM ± SE)-0.29 ± 0.30-0.55 ± 0.30-0.72 ± 0.31
Patients with ≥1 hour reduction (%)30.4%31.1%44.7%

Despite some improvements noted in the higher dose group, they did not meet statistical significance thresholds to validate efficacy .

Safety Profile

The safety evaluation revealed that treatment with foliglurax was generally well-tolerated:

Safety Outcome Placebo (n=52) Foliglurax 10 mg (n=53) Foliglurax 30 mg (n=52)
Patients with TEAEs (%)42.3%52.8%50.0%
Serious TEAEs (%)5.8%5.7%1.9%
Discontinued due to TEAEs (%)1.9%9.4%3.8%

Most treatment-emergent adverse events (TEAEs) were mild to moderate and resolved during the study period .

Pharmacokinetics

Pharmacokinetic studies demonstrated that foliglurax has a mean geometric elimination half-life of approximately 17.2 hours, with steady-state pharmacokinetics achieved by day 14 of treatment .

Case Studies and Research Findings

Research has highlighted the challenges faced during drug development for compounds like foliglurax, particularly regarding their translational efficacy from preclinical models to human trials . A notable case study emphasized that while preclinical models showed promise in reducing levodopa-induced dyskinesia (LID), these effects did not translate effectively into clinical settings where foliglurax failed to meet primary endpoints .

Q & A

Q. What is the primary pharmacological target of Foliglurax hydrochloride in Parkinson’s disease research?

this compound is a highly selective and potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), with an EC50 of 79 ± 19 nM in recombinant assays. Its mechanism involves enhancing receptor sensitivity to endogenous glutamate, which modulates striatal neurotransmission pathways implicated in Parkinson’s motor symptoms. Preclinical studies in primate models demonstrated antiparkinsonian effects by reducing levodopa-induced dyskinesia .

Q. Which experimental models are commonly used to evaluate the efficacy of this compound?

Researchers employ in vitro assays (e.g., CODA-RET2 systems) to measure receptor activation and allosteric modulation kinetics. In vivo models include 6-hydroxydopamine-lesioned rodents and MPTP-treated primates to assess motor symptom alleviation. Electrophysiological recordings in striatal slices and microdialysis for neurotransmitter release profiling are critical for mechanistic validation .

Q. What is the EC50 value of this compound for mGluR4, and how is this determined experimentally?

The EC50 of 79 nM was established using concentration-response curves in recombinant mGluR4-expressing cells. Key steps include:

  • Transfecting cells with mGluR4 and a reporter system (e.g., RET-based assays).
  • Applying glutamate (0.1 nM–1 mM) with/without Foliglurax to measure potentiation.
  • Normalizing responses to maximal glutamate efficacy and fitting data to a sigmoidal model .

Q. How does this compound modulate mGluR4 activity at the molecular level?

Foliglurax binds to an allosteric site on the 7-transmembrane domain of mGluR4, stabilizing the active conformation. This increases glutamate’s binding affinity and prolongs receptor signaling. Structural studies suggest interactions with residues in transmembrane helices 3 and 5, critical for PAM activity. Competitive radioligand displacement assays (e.g., using [³H]-LY2140025) confirm binding specificity .

Q. What are the key pharmacokinetic properties of this compound relevant to CNS penetration?

Foliglurax exhibits brain penetrance with a brain-to-plasma ratio of ~0.8 in rodents. Key parameters:

  • Half-life : 2–3 hours (plasma), 4–6 hours (brain).
  • Cmax : Achieved within 1 hour post-oral administration.
  • Protein binding : ~85% (albumin-dominated). These metrics were validated via LC-MS/MS in cerebrospinal fluid and brain homogenates .

Advanced Research Questions

Q. How do heterodimer configurations of mGluRs influence the pharmacological activity of this compound?

Foliglurax exhibits dimer-specific effects:

  • mGlu4/4 homodimers : Strong potentiation (EC50 = 79 nM).
  • mGlu4/7 heterodimers : Weak modulation (EC50 > 10 µM).
  • mGlu4/8 heterodimers : Minimal direct agonist activity. CODA-RET2 assays reveal that Foliglurax’s efficacy depends on dimer composition, highlighting the need for dimer-specific screening in drug development .

Q. What methodological challenges arise when translating preclinical findings of this compound to clinical trials?

Despite reducing dyskinesia in primates, Phase II trials (AMBLED study) failed to show efficacy in humans. Key translational gaps:

  • Dose extrapolation : Primate models used higher brain concentrations than clinically achievable.
  • Endpoint selection : “Off-time” reduction in humans may not correlate with rodent/primates’ motor scores.
  • Heterodimer prevalence : Human striatal mGluR4 may form heterodimers (e.g., with mGluR7) less responsive to Foliglurax .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

Strategies include:

  • Tissue-specific profiling : Compare receptor density and dimer ratios in striatal vs. recombinant systems.
  • Pharmacodynamic biomarkers : Measure cyclic AMP suppression or β-arrestin recruitment in CSF.
  • Advanced modeling : Allosteric occupancy models to predict brain receptor engagement .

Q. What advanced techniques are used to study allosteric modulation kinetics of this compound on mGluR4?

  • Time-resolved FRET : Quantifies ligand-induced conformational changes in real-time.
  • Single-molecule imaging : Tracks receptor trafficking post-modulation.
  • Molecular dynamics simulations : Predict binding stability at the allosteric site. These methods revealed Foliglurax’s slow dissociation rate (koff = 0.02 min⁻¹), critical for sustained efficacy .

Q. How does this compound’s activity on mGluR4 homodimers compare to its effects on heterodimers with other mGluRs?

Dimer Type Foliglurax Effect Glutamate Potentiation
mGlu4/4Strong PAM (EC50 = 79 nM)5.8-fold increase
mGlu4/7Weak PAM (EC50 > 10 µM)1.2-fold increase
mGlu4/8Partial agonistNo significant change
Heterodimer-specific assays are essential to avoid overestimating clinical potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Foliglurax hydrochloride
Reactant of Route 2
Reactant of Route 2
Foliglurax hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.